Benzaldehyde,4-chloro-3-fluoro-,oxime
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Overview
Description
4-Chloro-3-fluorobenzaldoxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th and 3rd positions, respectively
Preparation Methods
4-Chloro-3-fluorobenzaldoxime can be synthesized from 4-chloro-3-fluorobenzaldehyde through a reaction with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction typically takes about 12 hours . The synthetic route involves the formation of an oxime group (-C=N-OH) from the aldehyde group (-CHO) of the benzaldehyde precursor.
Chemical Reactions Analysis
4-Chloro-3-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-fluorobenzaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzaldoxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-fluorobenzaldoxime include:
4-Chloro-3-fluorobenzaldehyde: The precursor in its synthesis.
4-Chloro-3-nitrobenzaldoxime: Another benzaldoxime derivative with a nitro group instead of a fluorine atom.
4-Chloro-3-methylbenzaldoxime: A derivative with a methyl group instead of a fluorine atom.
4-Chloro-3-fluorobenzaldoxime is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other benzaldoxime derivatives .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(NE)-N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+ |
InChI Key |
OMBFOEPKXLLRRV-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)Cl |
Origin of Product |
United States |
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